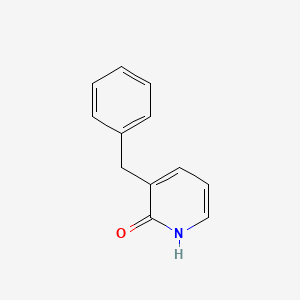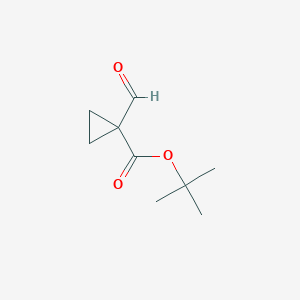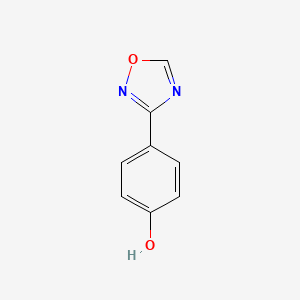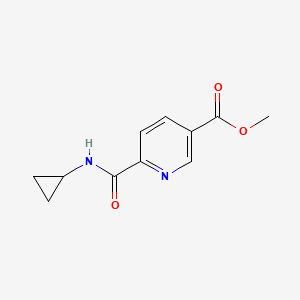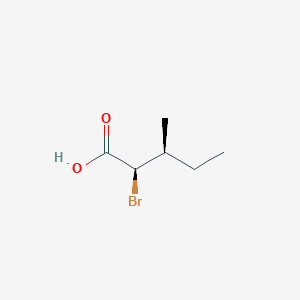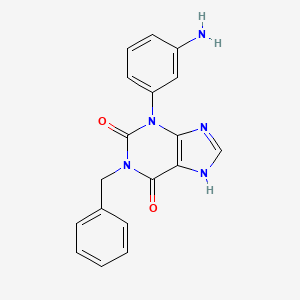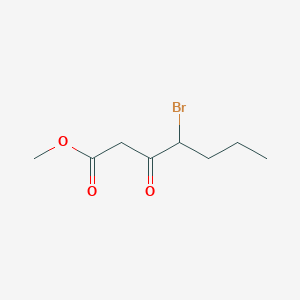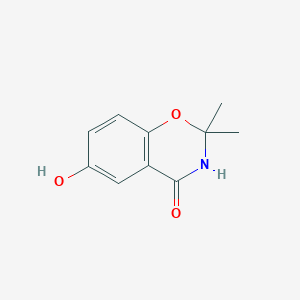
6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2,2-dimethyl-6-hydroxy-4H-1,3-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is known for its unique structural features, which include a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-phenol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2,2-dimethyl-6-hydroxy-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazine ring can be reduced to form a more saturated compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the oxazine ring can produce a more saturated benzoxazine derivative.
Scientific Research Applications
2,3-Dihydro-2,2-dimethyl-6-hydroxy-4H-1,3-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 6-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the benzoxazine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Another heterocyclic compound with antioxidant properties.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Known for its biological activities.
Uniqueness
2,3-Dihydro-2,2-dimethyl-6-hydroxy-4H-1,3-benzoxazin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and dimethyl groups enhances its versatility in various chemical reactions and interactions with biological molecules.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
6-hydroxy-2,2-dimethyl-3H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C10H11NO3/c1-10(2)11-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,12H,1-2H3,(H,11,13) |
InChI Key |
VNTPFMOUPGCKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(=O)C2=C(O1)C=CC(=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid](/img/structure/B8645783.png)
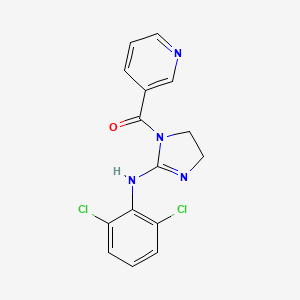
![1-Propyl-4-{5-[4-(trifluoromethyl)phenyl]pyridin-2-yl}piperazine](/img/structure/B8645793.png)
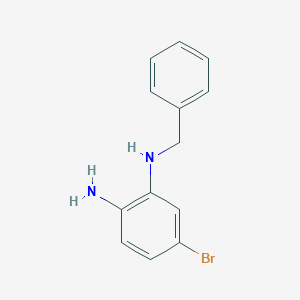
![1-ethyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8645803.png)
